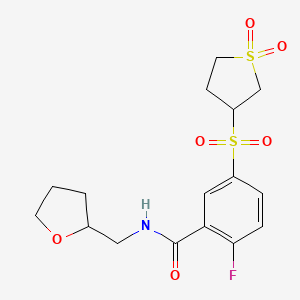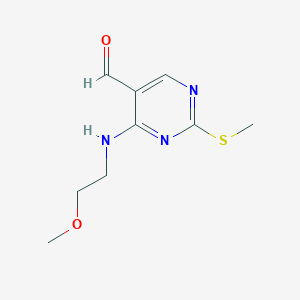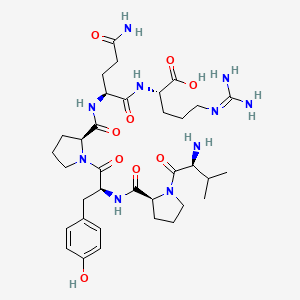![molecular formula C21H24ClNO4 B12630159 4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester CAS No. 1255716-75-6](/img/structure/B12630159.png)
4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core substituted with a 4-chlorophenylmethyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester typically involves multi-step organic reactions One common method involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.
Major Products
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
- Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
- Benzoic acid, ethyl ester
Uniqueness
Benzoic acid, 4-[[(4-chlorophenyl)methyl][(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
1255716-75-6 |
|---|---|
Molecular Formula |
C21H24ClNO4 |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate |
InChI |
InChI=1S/C21H24ClNO4/c1-5-26-19(24)16-8-12-18(13-9-16)23(20(25)27-21(2,3)4)14-15-6-10-17(22)11-7-15/h6-13H,5,14H2,1-4H3 |
InChI Key |
HTAGASMARQZPSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide](/img/structure/B12630082.png)
![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)

![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)


![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)

![Methyl 3-[(prop-2-en-1-yl)amino]butanoate](/img/structure/B12630115.png)
![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)
![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)
![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)
![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12630149.png)
![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)
